2-(Diethylamino)pyridine-4-boronic acid pinacol ester
Overview
Description
2-(Diethylamino)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester typically involves the borylation of 2-(Diethylamino)pyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H borylation of pyridines .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The choice of catalyst and reaction conditions can be optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include radical initiators and solvents such as methanol.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major products are the corresponding hydrocarbons.
Scientific Research Applications
2-(Diethylamino)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(Diethylamino)pyridine-4-boronic acid pinacol ester can be compared with other boronic esters such as:
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound is also used in Suzuki-Miyaura cross-coupling reactions but has different electronic properties due to the presence of diphenylamino groups.
4-Pyridineboronic acid pinacol ester: This compound is similar in structure but lacks the diethylamino group, which can affect its reactivity and applications.
4-Pyrazoleboronic acid pinacol ester: This compound contains a pyrazole ring instead of a pyridine ring, leading to different chemical properties and applications.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure and reactivity make it an important building block in the synthesis of various organic molecules, with applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-11-12(9-10-17-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOPEIZUZKRUND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140842 | |
Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351231-77-0 | |
Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351231-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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